![molecular formula C20H22N4O2S B2512826 N-(2-methylphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide CAS No. 1251631-48-7](/img/structure/B2512826.png)
N-(2-methylphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
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Overview
Description
N-(2-methylphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a useful research compound. Its molecular formula is C20H22N4O2S and its molecular weight is 382.48. The purity is usually 95%.
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Scientific Research Applications
Fungicidal Activity
This compound has been found to have significant fungicidal activity . A series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The in vivo bioassay results of all the compounds against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse indicated that compounds 4a (EC 50 = 4.69 mg/L) and 4f (EC 50 = 1.96 mg/L) exhibited excellent fungicidal activities .
Antioxidant Activity
The compound has been found to have moderate antioxidant activity . An ABTS antioxidant assay was used to evaluate the in vitro antioxidant activity of the compound .
Antimicrobial Activity
The antimicrobial activity of the title molecule was investigated under aseptic conditions, using the microdilution method, against Gram-positive and Gram-negative bacterial strains . It also demonstrated significant activity against yeasts (Candida glabrata ATCC 90030, Candida krusei ATCC 34135) .
Structural Investigation
The compound was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . The crystal packing of the compound is stabilized by C−H···N and N−H···N hydrogen bonds .
Hirshfeld Surface Analysis
The compound was investigated computationally using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G(d,p) basis set in the gas phase . Fukui function (FF) analysis was also carried out .
Biological Evaluation
The compound was evaluated for its interactions with DNA bases (such as guanine, thymine, adenine, and cytosine) using the electrophilicity-based charge transfer (ECT) method and charge transfer (ΔN) .
Mechanism of Action
Target of Action
It’s known that similar compounds have been shown to have significant antifungal, antibacterial, antioxidant, insecticide, anticonvulsant, analgesic, antitumor, anti-inflammatory, and anti-hsv activity . This suggests that the compound may interact with a variety of biological targets.
Mode of Action
The compound was investigated computationally using the density functional theory (dft) method with the b3lyp exchange and correlation functions in conjunction with the 6311++g(d,p) basis set in the gas phase . Electrophilicity-based charge transfer (ECT) method and charge transfer (ΔN) were computed to examine the interactions between the compound and DNA bases (such as guanine, thymine, adenine, and cytosine) .
Result of Action
The compound exhibited moderate antioxidant activity and demonstrated significant activity against yeasts (Candida glabrata ATCC 90030, Candida krusei ATCC 34135) . The findings revealed that the molecule possesses significant antioxidant and antimicrobial properties .
properties
IUPAC Name |
N-(2-methylphenyl)-2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-14-5-2-3-6-16(14)21-18(25)13-24-10-8-15(9-11-24)20-22-19(23-26-20)17-7-4-12-27-17/h2-7,12,15H,8-11,13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJSZJIHPABNIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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